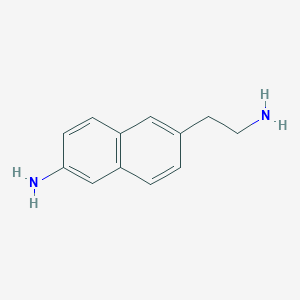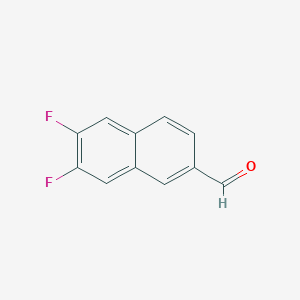![molecular formula C13H12O B15070483 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one CAS No. 89506-51-4](/img/structure/B15070483.png)
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[a]indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]indene core. The methyl group is then introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and alkylation processes.
化学反応の分析
Types of Reactions
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
科学的研究の応用
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways.
類似化合物との比較
Similar Compounds
- 8,8a-Dihydrocyclopenta[a]indene
- 3-Methylindene
- 1-Methyl-3H-indene
Uniqueness
3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is unique due to its specific structure, which includes a methyl group at the 3-position and a cyclopenta[a]indene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
89506-51-4 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
1-methyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one |
InChI |
InChI=1S/C13H12O/c1-8-12(14)7-10-6-9-4-2-3-5-11(9)13(8)10/h2-5,10H,6-7H2,1H3 |
InChIキー |
RCQYNKBSTMCOME-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(CC3=CC=CC=C32)CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


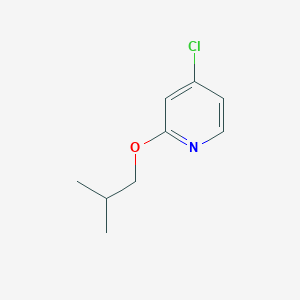

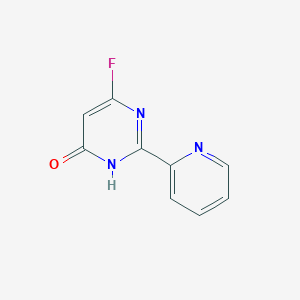
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
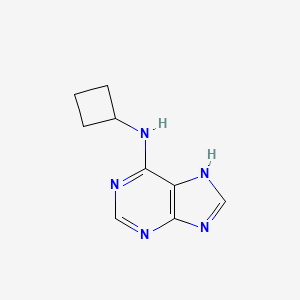

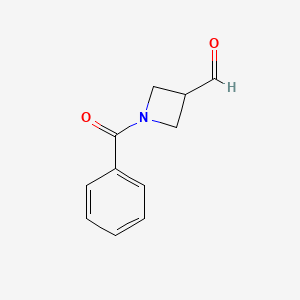
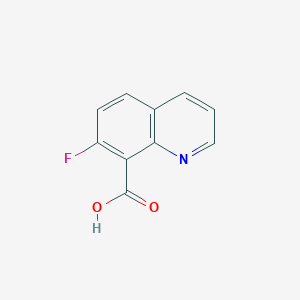

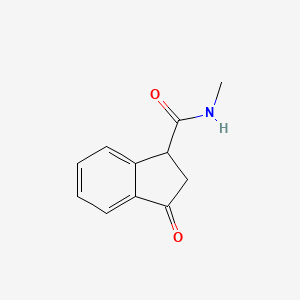
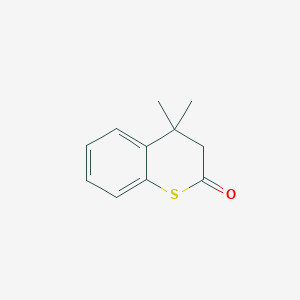
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
